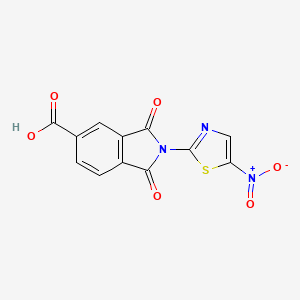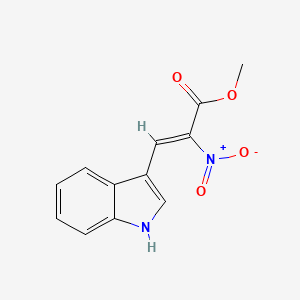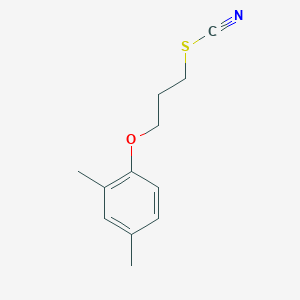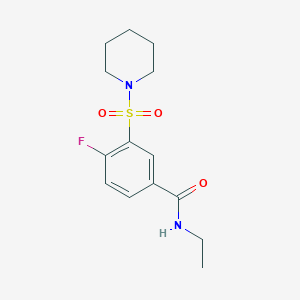
2-(5-nitro-1,3-thiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-nitro-1,3-thiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxylic acid, also known as NTBC, is a synthetic compound that has been widely used in scientific research. NTBC is a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme that plays a crucial role in the biosynthesis of tyrosine and phenylalanine.
作用机制
2-(5-nitro-1,3-thiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxylic acid inhibits HPPD by binding to the active site of the enzyme and preventing the formation of a key intermediate in the biosynthesis of tyrosine and phenylalanine. This leads to a decrease in the production of these amino acids, which can have a wide range of effects on cellular metabolism and function.
Biochemical and physiological effects
The biochemical and physiological effects of 2-(5-nitro-1,3-thiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxylic acid depend on the specific biological system being studied. In plants, 2-(5-nitro-1,3-thiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxylic acid has been shown to inhibit growth and development by reducing the production of essential amino acids. In animals, 2-(5-nitro-1,3-thiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxylic acid has been used to study the role of HPPD in the biosynthesis of neurotransmitters and the development of certain diseases.
实验室实验的优点和局限性
One of the main advantages of using 2-(5-nitro-1,3-thiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxylic acid in lab experiments is its specificity for HPPD. This allows researchers to selectively inhibit HPPD activity without affecting other enzymes or metabolic pathways. However, 2-(5-nitro-1,3-thiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxylic acid can have off-target effects in some biological systems, which can complicate the interpretation of experimental results. Additionally, the synthesis of 2-(5-nitro-1,3-thiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxylic acid is a multi-step process that requires specialized equipment and expertise, which can limit its availability and use in some labs.
未来方向
There are several future directions for research on 2-(5-nitro-1,3-thiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxylic acid and its effects on biological systems. One area of interest is the role of HPPD in the development of certain diseases, such as cancer and neurodegenerative disorders. 2-(5-nitro-1,3-thiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxylic acid could be used as a tool to study the effects of HPPD inhibition on these diseases and to develop new therapies that target this enzyme. Another area of interest is the development of new inhibitors of HPPD that have improved specificity and potency compared to 2-(5-nitro-1,3-thiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxylic acid. These inhibitors could be used to study the role of HPPD in various biological processes and to develop new therapies for diseases that involve dysregulation of this enzyme.
合成方法
2-(5-nitro-1,3-thiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxylic acid can be synthesized by the reaction of 5-nitro-2-thiouracil with phthalic anhydride in the presence of acetic anhydride and sulfuric acid. The product is then treated with potassium hydroxide to obtain 2-(5-nitro-1,3-thiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxylic acid. The synthesis of 2-(5-nitro-1,3-thiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxylic acid is a multi-step process that requires careful control of reaction conditions to ensure high yields and purity.
科学研究应用
2-(5-nitro-1,3-thiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxylic acid has been widely used in scientific research to study the role of HPPD in various biological processes. HPPD is involved in the biosynthesis of tyrosine and phenylalanine, which are essential amino acids for protein synthesis. 2-(5-nitro-1,3-thiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxylic acid inhibits HPPD activity, which leads to a decrease in the production of tyrosine and phenylalanine. This has allowed researchers to study the effects of HPPD inhibition on various biological processes, including plant growth, metabolism, and disease.
属性
IUPAC Name |
2-(5-nitro-1,3-thiazol-2-yl)-1,3-dioxoisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5N3O6S/c16-9-6-2-1-5(11(18)19)3-7(6)10(17)14(9)12-13-4-8(22-12)15(20)21/h1-4H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNJPFFFDSEXLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)C3=NC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-acetyl-4-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-1,4-diazepane](/img/structure/B5031136.png)
![ethyl (1-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperidinyl)acetate](/img/structure/B5031148.png)
![methyl 2-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B5031156.png)
![3-fluoro-N-(4-methoxybenzyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]benzamide](/img/structure/B5031168.png)
![3-methyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5031169.png)
![3-[(anilinocarbonyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B5031175.png)
![2-(methylthio)ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5031185.png)
![3-(benzylthio)-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5031192.png)
![N-[(diethoxyphosphoryl)methyl]-N-ethyl-beta-alanine](/img/structure/B5031204.png)

![1,4-diacetyl-3,6-dinitrotetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5031223.png)